o-(Propylsulphonyl)benzenesulphonamide
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Overview
Description
o-(Propylsulphonyl)benzenesulphonamide: is an organic compound with the molecular formula C9H13NO4S2. It is a derivative of benzenesulfonamide, characterized by the presence of a propylsulfonyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-(Propylsulphonyl)benzenesulphonamide typically involves the sulfonation of benzenesulfonamide derivatives. One common method includes the reaction of benzenesulfonyl chloride with propylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: o-(Propylsulphonyl)benzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Chemistry: o-(Propylsulphonyl)benzenesulphonamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting carbonic anhydrase, an enzyme involved in various physiological processes .
Medicine: The compound’s ability to inhibit enzymes makes it a candidate for the development of new drugs, particularly for the treatment of diseases such as cancer and bacterial infections .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of o-(Propylsulphonyl)benzenesulphonamide involves its interaction with specific molecular targets, such as enzymes. For instance, its inhibition of carbonic anhydrase is achieved through the binding of the sulfonamide group to the active site of the enzyme, blocking its activity. This inhibition can disrupt various metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Benzenesulfonamide: The parent compound, lacking the propylsulfonyl group.
p-Toluenesulfonamide: A similar compound with a methyl group instead of a propyl group.
Methanesulfonamide: A simpler sulfonamide with a single carbon chain.
Uniqueness: o-(Propylsulphonyl)benzenesulphonamide is unique due to the presence of the propylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and industrial applications .
Properties
CAS No. |
79792-96-4 |
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Molecular Formula |
C9H13NO4S2 |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
2-propylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO4S2/c1-2-7-15(11,12)8-5-3-4-6-9(8)16(10,13)14/h3-6H,2,7H2,1H3,(H2,10,13,14) |
InChI Key |
IVWZZQBPALNKLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1S(=O)(=O)N |
Origin of Product |
United States |
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